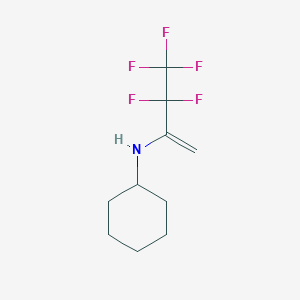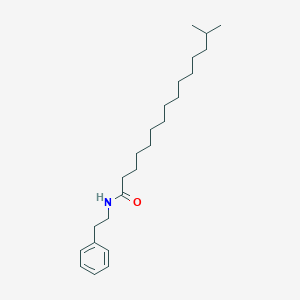
Hexadecan-2-yl tribromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecan-2-yl tribromoacetate is an organic compound with the molecular formula C18H33Br3O2. It is characterized by the presence of a long hexadecane chain attached to a tribromoacetate group. This compound is notable for its unique chemical structure, which includes a tribromoacetate moiety that imparts distinct reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecan-2-yl tribromoacetate can be synthesized through the esterification of hexadecan-2-ol with tribromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecan-2-yl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The tribromoacetate group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The tribromoacetate moiety can be reduced to form hexadecan-2-yl acetate, with the removal of bromine atoms.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield hexadecan-2-ol and tribromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide or potassium thiocyanate, typically in an aprotic solvent like acetone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as hexadecan-2-yl iodide or hexadecan-2-yl thiocyanate.
Reduction: Hexadecan-2-yl acetate.
Hydrolysis: Hexadecan-2-ol and tribromoacetic acid.
Applications De Recherche Scientifique
Hexadecan-2-yl tribromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in substitution reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell membranes and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of hexadecan-2-yl tribromoacetate involves its interaction with nucleophiles and reducing agents. The tribromoacetate group is highly reactive, allowing for various chemical transformations. In biological systems, the compound may interact with cell membranes, altering their properties and potentially affecting cellular functions. The exact molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Hexadecan-2-yl tribromoacetate can be compared with other similar compounds, such as:
Hexadecan-2-yl acetate: Lacks the tribromoacetate group, making it less reactive in substitution reactions.
Hexadecan-2-yl dibromoacetate: Contains two bromine atoms, resulting in different reactivity and properties.
Hexadecan-2-yl monobromoacetate: Contains only one bromine atom, leading to distinct chemical behavior.
The uniqueness of this compound lies in its tribromoacetate group, which imparts specific reactivity and makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
922722-02-9 |
|---|---|
Formule moléculaire |
C18H33Br3O2 |
Poids moléculaire |
521.2 g/mol |
Nom IUPAC |
hexadecan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C18H33Br3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)23-17(22)18(19,20)21/h16H,3-15H2,1-2H3 |
Clé InChI |
WQHLCGAEVFXJJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)OC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)
![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)

![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)


